3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2S and a molecular weight of 238.74 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and potential therapeutic benefits .
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues are known to activate the ppar-γ receptor, which then binds to the ppre, promoting targeted gene expression . This interaction results in improved insulin resistance, which is a key factor in the treatment of diabetes .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway by improving insulin resistance through ppar-γ receptor activation . This results in downstream effects such as increased glucose uptake and decreased glucose production .
Result of Action
Tzd analogues are known to improve insulin resistance, which can have a significant impact on cellular glucose uptake and overall glucose homeostasis .
Biochemical Analysis
Biochemical Properties
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, thiazolidine derivatives are known to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound may interact with other biomolecules, such as transport proteins, enhancing its bioavailability and therapeutic efficacy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis . This modulation can lead to improved insulin sensitivity and reduced inflammation, highlighting its potential in treating metabolic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and receptors, altering their conformation and activity. For instance, the compound’s interaction with PPARs involves binding to the receptor’s ligand-binding domain, leading to the activation of target genes involved in glucose and lipid metabolism . Additionally, it may inhibit or activate other enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its efficacy. Over time, the compound may undergo hydrolysis or oxidation, affecting its activity and potency. Studies have shown that thiazolidine derivatives can maintain their stability under specific conditions, but prolonged exposure to light or extreme pH levels can lead to degradation . Long-term effects on cellular function include sustained modulation of metabolic pathways and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have shown beneficial effects, such as improved glucose tolerance and reduced inflammation . High doses may lead to adverse effects, including hepatotoxicity and renal impairment. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, influencing carbohydrate metabolism . Additionally, its interaction with PPARs affects lipid metabolism, enhancing fatty acid oxidation and reducing triglyceride levels . These interactions highlight the compound’s potential in managing metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions enhance the compound’s bioavailability and therapeutic efficacy . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on metabolic pathways . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with a suitable aminopentyl derivative under controlled conditions . One common method includes the use of a multicomponent reaction, which enhances the selectivity, purity, and yield of the product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality . The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure, such as the amino and thiazolidine moieties .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols . Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Comparison with Similar Compounds
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride can be compared with other thiazolidine derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also targets PPARs but has a different side effect profile.
Pioglitazone: Another antidiabetic agent with similar mechanisms but varying efficacy and safety.
Troglitazone: An older thiazolidine derivative that was withdrawn from the market due to hepatotoxicity.
The uniqueness of this compound lies in its specific structural features and potential for diverse biological activities .
Properties
IUPAC Name |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSCUNIFKPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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